molecular formula C10H14ClNO B13027107 1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol

1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol

Katalognummer: B13027107
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: LQQQRHAUAACIFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14ClNO. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group on a propanol backbone.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 5-chloro-2-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and functionalized compounds.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-1-(2-chloro-5-methylphenyl)propan-2-ol: This compound has a similar structure but with the chloro and methyl groups in different positions on the aromatic ring.

    1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol: Another isomer with the chloro and methyl groups in different positions.

    1-Amino-1-(5-chloro-2-ethylphenyl)propan-2-ol: This compound has an ethyl group instead of a methyl group on the aromatic ring

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers and analogs.

Eigenschaften

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI-Schlüssel

LQQQRHAUAACIFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.